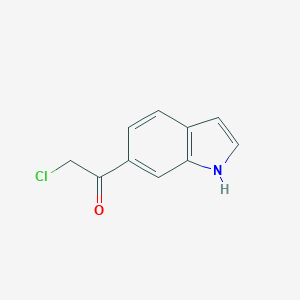

2-Chloro-1-(1H-indol-6-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(1H-indol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-10(13)8-2-1-7-3-4-12-9(7)5-8/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEZBMJMDRLDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558299 | |

| Record name | 2-Chloro-1-(1H-indol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123216-45-5 | |

| Record name | 2-Chloro-1-(1H-indol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Indole Based Scaffolds

The indole (B1671886) ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in the realms of drug discovery and organic synthesis. mdpi.comnih.gov Its prevalence in a vast array of natural products and synthetic molecules with diverse pharmacological activities underscores its importance. nih.govmdpi.com Indole derivatives are integral to numerous FDA-approved drugs, demonstrating therapeutic applications across a spectrum of diseases, including cancer, infectious diseases, inflammatory conditions, and neurological disorders. mdpi.comkit.edunih.gov

The versatility of the indole scaffold lies in its ability to engage in various chemical transformations and interact with a multitude of biological targets. mdpi.comnih.gov The indole ring itself can be substituted at various positions, allowing for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly modulate its biological activity. mdpi.com This structural adaptability has made indole derivatives a focal point for medicinal chemists in the design of novel therapeutic agents. mdpi.commdpi.com

Alpha Halo Ketones: Strategic Intermediates and Bioactive Motifs

Alpha-halo ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom positioned on the adjacent (alpha) carbon. wikipedia.org This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable as synthetic intermediates. researchgate.netfiveable.memdpi.com The presence of two electrophilic sites—the carbonyl carbon and the alpha-carbon bearing the halogen—allows for a diverse range of chemical transformations. researchgate.netnih.gov

These compounds are key precursors in the synthesis of various heterocyclic systems, some of which exhibit notable biological activity. researchgate.netnih.gov For instance, they are instrumental in the construction of thiazoles and pyrroles. wikipedia.org The reactivity of alpha-halo ketones is further highlighted by their participation in reactions such as the Favorskii rearrangement and various nucleophilic substitution and condensation reactions. wikipedia.org Beyond their role as synthetic building blocks, the alpha-halo ketone motif itself can be a critical component of bioactive molecules. researchgate.net

The Focused Investigation of 2 Chloro 1 1h Indol 6 Yl Ethanone

Strategic Approaches to the Construction of the 1H-Indole Core with Positional Specificity

Exploration of Fischer Indole Synthesis Protocols for 1H-Indol-6-yl Derivatives

The Fischer indole synthesis, a venerable and widely used method, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgyoutube.com For the synthesis of 1H-indol-6-yl derivatives, a (4-substituted-phenyl)hydrazine is the key starting material. The choice of the aldehyde or ketone determines the substitution pattern at the C2 and C3 positions of the indole ring.

The reaction is typically catalyzed by Brønsted acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid, or Lewis acids such as zinc chloride or boron trifluoride. wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgyoutube.com The regioselectivity of the cyclization is influenced by the nature of the substituent on the phenylhydrazine. Electron-donating groups on the phenyl ring can facilitate the cyclization. quimicaorganica.org

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid wikipedia.org |

| Lewis Acids | Boron Trifluoride, Zinc Chloride, Aluminium Chloride wikipedia.org |

Recent advancements in the Fischer indole synthesis include palladium-catalyzed cross-coupling reactions to form the necessary N-arylhydrazones, expanding the scope of the method. wikipedia.org

Adaptations of Leimgruber-Batcho Indole Synthesis for Substituted Indoles

The Leimgruber-Batcho indole synthesis provides a powerful alternative to the Fischer method, particularly for the synthesis of indoles from o-nitrotoluenes. wikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative using a dimethylformamide dimethyl acetal (B89532) and a secondary amine like pyrrolidine. wikipedia.org The subsequent reductive cyclization of the nitroenamine intermediate affords the indole. wikipedia.orgresearchgate.net

A key advantage of this method is the mild reaction conditions and often high yields. wikipedia.org For the synthesis of 1H-indol-6-yl derivatives, a 4-substituted-2-nitrotoluene would be the required starting material. A variety of reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.org

Evaluation of Alternative Cyclization Reactions for the Benzopyrrole System

Beyond the classical Fischer and Leimgruber-Batcho syntheses, a range of other cyclization reactions can be employed to construct the benzopyrrole (indole) system. These methods often offer unique pathways to substituted indoles that may be difficult to access through other means.

Anionic benzyne (B1209423) cyclization presents a modern approach for the regioselective synthesis of functionalized indoles. nih.gov This method involves the generation of a benzyne tethered to a vinyl or aryllithium compound, which then undergoes intramolecular cyclization. nih.gov Another strategy involves an acetylene-activated SNAr/intramolecular cyclization cascade, where an ortho-acetylene group serves both to activate the substrate for nucleophilic aromatic substitution and to provide the carbon framework for the newly formed five-membered ring. rsc.org

Regioselective Introduction of the 2-Chloroethanone Side Chain at the Indole C6 Position

Once the 6-substituted indole core is synthesized, the next critical step is the introduction of the 2-chloroethanone side chain specifically at the C6 position. This is typically achieved through acylation reactions.

Acylation Reactions Utilizing Chloroacetyl Chloride with Appropriately Substituted Indoles

Friedel-Crafts acylation is a primary method for introducing an acyl group onto an aromatic ring. In this case, a 6-substituted indole can be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst. niscpr.res.in The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution. While acylation of indoles often occurs at the C3 position due to the higher electron density, strategic use of protecting groups on the indole nitrogen can direct the acylation to other positions. nih.gov For acylation at the C6 position, a pre-existing directing group at a suitable position on the benzene (B151609) ring portion of the indole is often necessary to achieve the desired regioselectivity. The choice of Lewis acid and reaction conditions can also influence the outcome of the acylation.

Application of Vilsmeier-Haack Acylation for Ketone Formation on Indole Rings

The Vilsmeier-Haack reaction is a versatile method for the formylation and acylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org While classically used for formylation, the Vilsmeier-Haack reaction can be adapted for the introduction of other acyl groups. semanticscholar.org

For the synthesis of this compound, a modified Vilsmeier-Haack approach could potentially be employed. This would involve the reaction of a 6-substituted indole with a reagent derived from chloroacetamide and a suitable activating agent. The electrophilic iminium species generated would then attack the indole ring. As with Friedel-Crafts acylation, directing the substitution to the C6 position would be a key challenge, likely requiring specific substitution patterns on the starting indole.

Development of Novel Synthetic Pathways for the Alpha-Chloro Ketone Moiety

The direct α-halogenation of aryl ketones represents the most common approach for synthesizing α-haloketones. nih.gov This typically involves the reaction of an enolizable ketone with an electrophilic halogen source under acidic or basic conditions to facilitate the formation of the nucleophilic enol intermediate. nih.gov For the synthesis of this compound, this would involve the chlorination of a precursor like 1-(1H-indol-6-yl)ethanone.

Historically, various reagents and methods have been developed for the α-chlorination of ketones. A notable method involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. For instance, the reaction of 1-(1-chlorocyclopropyl)ethanone (B1590750) with sulfuryl chloride in dichloromethane (B109758) has been shown to produce 2-chloro-1-(1-chlorocyclopropyl)ethanone. google.com This method could potentially be adapted for the synthesis of the target indole derivative.

Another approach involves the use of N-chlorosuccinimide (NCS) as a mild and selective chlorinating agent. While specific examples for this compound are not prevalent in the reviewed literature, the general utility of NCS in α-chlorination of ketones is well-established.

Recent advancements have focused on developing greener and more efficient protocols. nih.gov These efforts aim to minimize the use of hazardous reagents and improve reaction conditions. For example, the direct conversion of alcohols to α-chloro ketones has been reported, offering an alternative pathway that avoids the pre-formation of the ketone. nih.gov

The table below summarizes some general methods for the synthesis of α-chloro ketones that could be applicable to the synthesis of this compound.

| Reagent/Method | Description | Potential Applicability |

| Sulfuryl Chloride (SO2Cl2) | A common and effective reagent for the α-chlorination of ketones. google.com | Applicable to the chlorination of 1-(1H-indol-6-yl)ethanone. |

| N-Chlorosuccinimide (NCS) | A milder and more selective chlorinating agent, often used to avoid side reactions. | Suitable for the selective chlorination of the α-position of the ketone. |

| Direct conversion from alcohols | Involves the direct transformation of a corresponding alcohol to the α-chloro ketone. nih.gov | Could be applied if the corresponding alcohol precursor is readily available. |

Modern Synthetic Strategies and Sustainable Chemistry Principles

Modern organic synthesis places a strong emphasis on the development of sustainable and efficient methodologies. This includes the use of catalytic methods, multi-component reactions, and alternative energy sources to reduce waste, energy consumption, and the use of hazardous materials.

Catalytic Approaches in Indole-Chloroethanone Synthesis (e.g., Metal-Catalyzed Reactions, Metal-Free Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Both metal-catalyzed and metal-free approaches have been explored for the synthesis of indole derivatives.

Metal-Catalyzed Reactions:

Transition metal catalysis has been extensively used for the synthesis of indoles. mdpi.com Palladium-catalyzed reactions, such as the Larock indole synthesis, have become powerful tools for constructing the indole ring system. youtube.comyoutube.com For instance, the palladium-catalyzed heteroannulation of an ortho-iodoaniline with an alkyne is a well-established method. youtube.com While not directly synthesizing the chloroethanone side chain, these methods can provide the core indole structure, which can then be further functionalized.

Copper-catalyzed reactions have also emerged as a valuable tool in indole synthesis. For example, copper(II) acetate (B1210297) has been used to cyclize trifluoromethylimino-β-sulfonylaryl intermediates to form 3-arylsulfonyl-2-trifluoromethyl-1H-indoles. mdpi.com Copper-catalyzed intramolecular N-arylation under microwave irradiation has been shown to be an efficient method for synthesizing 5,6-dihydroindolo[1,2-a]quinoxaline derivatives. beilstein-journals.org

Metal-Free Catalysis:

In recent years, there has been a growing interest in metal-free catalytic systems to avoid the cost and potential toxicity associated with transition metals. rsc.org Organocatalysis, using small organic molecules as catalysts, has gained significant traction. For example, L-proline has been used as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to produce indanones, which are structurally related to the indole core. rsc.org Metal-free methods for the synthesis of isoindolines have also been reported, demonstrating the potential of these approaches for constructing complex heterocyclic systems. rsc.org

The table below provides a summary of catalytic approaches relevant to indole synthesis.

| Catalyst Type | Example Reaction | Reference |

| Metal-Catalyzed | Palladium-catalyzed Larock indole synthesis | youtube.comyoutube.com |

| Metal-Catalyzed | Copper-catalyzed intramolecular N-arylation | beilstein-journals.org |

| Metal-Free | L-proline catalyzed intramolecular hydroacylation | rsc.org |

| Metal-Free | Piperidine-catalyzed synthesis of isoindolines | rsc.org |

Multi-Component Reactions for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. youtube.com MCRs are a cornerstone of green chemistry as they reduce the number of synthetic steps, minimize waste, and save time and resources.

Several MCRs have been developed for the synthesis of indole derivatives. A one-pot, three-component cascade reaction of malononitrile (B47326) with aldehydes and S-alkylisothiouronium salts in water has been reported for the synthesis of highly substituted pyridines, showcasing the power of MCRs in heterocyclic synthesis. mrforum.com More specifically, a one-pot greener methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been achieved through a multicomponent reaction. researchgate.net Recently, a unique multicomponent reaction has been reported for the modular assembly of indole-fused seven-membered heterocycles. rsc.org

Microwave-Assisted Synthesis in the Preparation of this compound Analogs

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. tandfonline.com This technology has been widely applied to the synthesis of various heterocyclic compounds, including indole derivatives. tandfonline.comnih.gov

For example, the synthesis of 3-(3-oxoaryl) indole derivatives has been achieved through a microwave-assisted Michael addition reaction under solvent-free conditions. tandfonline.com In another instance, the N1-alkylation of 1H-1,2,4-triazole with a chloro-functionalized precursor was performed under microwave irradiation to yield an intermediate for the synthesis of loreclezole (B39811). researchgate.net The Corey-Chaykovsky epoxidation to form oxirane intermediates, which can be further reacted to produce indole-containing antifungal agents, has also been successfully carried out under microwave irradiation. researchgate.net

| Reaction Type | Conditions | Outcome | Reference |

| Michael Addition | 2-phenylindole, chalcone, ZrCl4, solvent-free, 280 W | High yield of 3-(3-oxoaryl) indole derivatives | tandfonline.com |

| N-alkylation | 1H-1,2,4-triazole, chloro-precursor, microwave irradiation | Synthesis of loreclezole intermediate | researchgate.net |

| Corey-Chaykovsky Epoxidation | Trimethylsulfoxonium iodide, NaOH, microwave irradiation | Formation of oxirane intermediates for antifungal agents | researchgate.net |

| 1,3-Dipolar Cycloaddition | Isatin, chalcone, L-proline, MeOH, 80 °C, 5 min | High yield (98%) of spirooxindoles | nih.gov |

Ultrasonic Irradiation in Indole Derivative Formation

The use of ultrasonic irradiation in organic synthesis, often referred to as sonochemistry, can significantly enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. nih.govresearchgate.net

Ultrasound has been successfully employed in the synthesis of various indole derivatives. For instance, the synthesis of bis(indolyl)methanes from indole and carbonyl compounds has been achieved under solvent-free conditions using alum or nanosilica gel as a catalyst with ultrasonic irradiation. researchgate.net Furthermore, ultrasound-mediated radical cascade reactions have been developed for the rapid synthesis of functionalized indolines in high yields. nih.gov This approach utilizes a sono-Fenton process to generate radicals that initiate the cyclization. nih.gov

Utilization of Green Solvents (e.g., Water, Ionic Liquids) and Solvent-Free Conditions

The choice of solvent is a critical aspect of green chemistry, as traditional organic solvents are often volatile, flammable, and toxic. The use of green solvents such as water, ionic liquids, and supercritical fluids, or conducting reactions under solvent-free conditions, can significantly reduce the environmental impact of chemical processes. mrforum.comresearchgate.net

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Many organic reactions, including the synthesis of heterocyclic compounds, have been successfully performed in aqueous media. mrforum.commdpi.com For example, the synthesis of dihydroquinolines has been achieved in high yields through a catalyst-free, multi-component reaction in water under ultrasound irradiation. mdpi.com

Ionic liquids, which are salts with low melting points, are also considered green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. mrforum.com They have been used as catalysts and solvents in various organic transformations.

Solvent-free reactions, where the reactants are ground together, often with a solid catalyst, represent an even more environmentally friendly approach. researchgate.net This method minimizes waste and can lead to shorter reaction times and simpler work-up procedures. The synthesis of aurones has been achieved in a single pot by grinding substituted 2-hydroxyphenacylchlorides with aryl aldehydes using activated barium hydroxide (B78521) as a solid base under solvent-free conditions. researchgate.net

| Green Chemistry Approach | Example Application | Benefits | Reference |

| Water as Solvent | Catalyst-free, multi-component synthesis of dihydroquinolines under ultrasound | Environmentally benign, high yields | mdpi.com |

| Ionic Liquids | Synthesis of nanomaterials and various organic reactions | Low vapor pressure, recyclability | mrforum.com |

| Solvent-Free Conditions | Grinding synthesis of aurones using activated barium hydroxide | Reduced waste, shorter reaction times, simple work-up | researchgate.net |

Application of Solid Acid Catalysts and Nanoparticle Catalysis

The synthesis of α-halo ketones, including indole-based structures, can be significantly improved by employing advanced catalytic systems.

Solid Acid Catalysts:

Solid acids provide a heterogeneous catalytic alternative to traditional Lewis acids like aluminum chloride (AlCl₃), which are often used in stoichiometric amounts and generate significant waste. One notable application is the use of montmorillonite (B579905) K10, a type of clay that functions as a solid acid catalyst. A solvent-free synthesis of this compound has been reported by ball milling indole-6-carbaldehyde with chloroacetyl chloride in the presence of montmorillonite K10, achieving a 48% yield. This method eliminates the need for volatile organic solvents, aligning with the principles of green chemistry.

Ionic liquids, such as [BMIM][Cl]-AlCl₃ systems, have also been employed as recyclable catalytic media for the acylation of indoles, with a reported yield of 58% for the synthesis of this compound at 60°C. While not strictly solid catalysts, they share the advantage of being reusable.

Nanoparticle Catalysis:

While specific applications of nanoparticle catalysis for the synthesis of this compound are not extensively documented, the field offers promising methodologies. For instance, magnetite (Fe₃O₄) nanoparticles have been successfully used as magnetically recoverable catalysts for the Friedel-Crafts alkylation of indoles with aldehydes under solvent-free conditions. researchgate.net This suggests the potential for developing nanoparticle-based systems for the acylation of indoles with chloroacetyl chloride.

Furthermore, silver nanoparticles (AgNPs) supported on silica (B1680970) have demonstrated catalytic activity in Diels-Alder cycloadditions, showcasing their potential in facilitating complex organic transformations. nih.gov The unique reactivity and high surface area of nanoparticles could be harnessed to develop novel and efficient synthetic routes to this compound and its derivatives. rsc.org

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The development of stereoselective methods for the synthesis of chiral α-halo ketones and their corresponding alcohols is of significant interest due to their utility as building blocks in medicinal chemistry.

Methodologies for Achieving High Chiral Purity in Alpha-Halo Ketones

Achieving high chiral purity in α-halo ketones often involves the asymmetric reduction of a prochiral ketone to a chiral alcohol, which can then be used in subsequent synthetic steps. Biocatalysis has emerged as a powerful tool for this purpose, offering high enantioselectivity under mild conditions.

Enzymes such as alcohol dehydrogenases (ADHs) and diketoreductases (DKRs) are particularly effective. For example, a thermo- and solvent-stable alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus (TeSADH) and its mutants have been used for the asymmetric reduction of various 2-haloacetophenones to their corresponding (R)- or (S)-2-halo-1-arylethanols with excellent enantiomeric excess (>99% ee). nih.gov Similarly, diketoreductases have been shown to reduce 2-chloro-1-phenylethanone to either the (R)- or (S)-alcohol with high stereoselectivity, depending on the specific enzyme variant used. researchgate.net These biocatalytic methods provide a direct and efficient route to enantiopure α-chloroalcohols, which are precursors to chiral α-chloro ketones.

Asymmetric Catalytic Reduction Approaches for Stereocontrol

Asymmetric catalytic reduction is a cornerstone of modern organic synthesis for establishing stereocenters. Transition metal-catalyzed transfer hydrogenation is a widely used method. wikipedia.org Ruthenium catalysts, in combination with chiral diamine ligands and a hydrogen source like isopropanol, are effective for the enantioselective reduction of aryl ketones. wikipedia.org

For α-halo ketones, biocatalytic reductions are particularly advantageous due to their high chemo- and enantioselectivity. nih.gov The asymmetric reduction of 2-haloacetophenones using engineered alcohol dehydrogenases can produce enantiopure (S)- or (R)-halohydrins. nih.gov For instance, the reduction of 2-chloro-4'-bromoacetophenone using specific mutants of TeSADH yielded the corresponding (R)- and (S)-alcohols in quantitative conversion and >99% ee. nih.gov This approach avoids the use of expensive and often toxic heavy metal catalysts.

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield |

| TeSADH Mutant (P84S/I86A) | 2-chloro-4'-bromoacetophenone | (R)-2-chloro-1-(4'-bromophenyl)-1-ethanol | >99% | Quantitative |

| TeSADH Mutant (ΔP84/A85G) | 2-chloro-4'-bromoacetophenone | (S)-2-chloro-1-(4'-bromophenyl)-1-ethanol | >99% | Quantitative |

| Diketoreductase (WT-DKR) | 2-chloro-1-phenylethanone | (R)-alcohol | High | Not specified |

| Diketoreductase (W222F mutant) | 2-chloro-1-phenylethanone | (S)-alcohol | High | Not specified |

Analytical Characterization of Synthesized this compound and Related Compounds

The unambiguous identification and verification of the purity of synthesized compounds are critical. This is achieved through a combination of spectroscopic methods and elemental analysis.

Spectroscopic Methodologies (IR, NMR, Mass Spectrometry) for Structure Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretch of the indole ring (around 3300-3500 cm⁻¹), the C=O stretch of the ketone (around 1650-1700 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the protons on the indole ring, a singlet for the methylene (B1212753) protons (CH₂) adjacent to the chlorine atom, and a broad singlet for the N-H proton. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 6-substituted indole.

¹³C NMR: The ¹³C NMR spectrum would reveal signals for all the carbon atoms in the molecule, including the carbonyl carbon (around 190 ppm), the carbons of the indole ring, and the carbon of the chloromethyl group.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₀H₈ClNO), the molecular ion peak [M]⁺ would be expected at m/z 193.63, with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

Expected Spectroscopic Data for this compound: This data is inferred from related compounds and general spectroscopic principles.

| Technique | Expected Features |

| IR (cm⁻¹) | ~3400 (N-H stretch), ~1680 (C=O stretch), ~1600, 1450 (Aromatic C=C stretch), ~750 (C-Cl stretch) |

| ¹H NMR (ppm) | ~8.0-7.0 (aromatic and indole protons), ~4.5 (s, 2H, -CH₂Cl), ~8.5 (br s, 1H, N-H) |

| ¹³C NMR (ppm) | ~192 (C=O), ~138-100 (indole carbons), ~46 (-CH₂Cl) |

| Mass Spec (m/z) | 193/195 ([M]⁺/[M+2]⁺, characteristic chlorine isotope pattern) |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₁₀H₈ClNO, the calculated elemental composition would be compared to the experimentally determined values to confirm the compound's identity and purity.

Calculated Elemental Composition for C₁₀H₈ClNO:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 10 | 120.1 | 62.03% |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 4.17% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 18.31% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.24% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.26% |

| Total | 193.64 | 100.00% |

Nucleophilic Substitution Reactions of the Alpha-Chlorine Atom

The chlorine atom alpha to the carbonyl group is a good leaving group, making this position susceptible to attack by various nucleophiles. This reactivity is a cornerstone of the synthetic utility of this compound.

The substitution of the alpha-chlorine with nitrogen-based nucleophiles is a common transformation. This reaction allows for the introduction of various amine functionalities, leading to the formation of alpha-amino ketone derivatives. These derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds and molecules with potential biological activity. The general reaction involves the attack of the amine on the carbon bearing the chlorine atom, leading to the displacement of the chloride ion.

Reaction with Primary and Secondary Amines: Both primary and secondary amines can be used as nucleophiles in this reaction. The choice of amine determines the nature of the resulting alpha-amino ketone. For instance, reaction with a primary amine will yield a secondary amine derivative, while a secondary amine will result in a tertiary amine derivative. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.

A variety of amines can be utilized in this substitution reaction, leading to a diverse array of products. For example, the reaction with N,N-dimethylethylenediamine can afford the corresponding diamino analogue. researchgate.net

| Nucleophile | Product |

| Primary Amine (R-NH₂) | 2-(Alkylamino)-1-(1H-indol-6-yl)ethanone |

| Secondary Amine (R₂NH) | 2-(Dialkylamino)-1-(1H-indol-6-yl)ethanone |

| N,N-Dimethylethylenediamine | 2-((2-(Dimethylamino)ethyl)amino)-1-(1H-indol-6-yl)ethanone |

Similar to nitrogen nucleophiles, sulfur-based nucleophiles, such as thiols, readily react with this compound to displace the chlorine atom. This reaction leads to the formation of alpha-thio ketone derivatives. These compounds are also important intermediates in organic synthesis. The high nucleophilicity of the sulfur atom facilitates this reaction, which often proceeds under mild conditions.

Reaction with Thiols (Mercaptans): The reaction with a thiol (R-SH) results in the formation of a thioether linkage. The resulting alpha-alkylthio ketones can undergo further transformations, such as oxidation to sulfoxides or sulfones, adding to the synthetic versatility of this reaction pathway.

For instance, the reaction of 2-chloroquinolines with sulfur nucleophiles has been documented, highlighting the general reactivity of alpha-chloro ketones with such reagents. researchgate.net

| Nucleophile | Product |

| Thiol (R-SH) | 2-(Alkylthio)-1-(1H-indol-6-yl)ethanone |

| Sodium Hydrosulfide (NaSH) | 2-Thioxo-1-(1H-indol-6-yl)ethanone |

Besides nitrogen and sulfur nucleophiles, other heteroatom-based nucleophiles can also participate in the displacement of the alpha-chlorine atom. These reactions further expand the synthetic utility of this compound.

Reaction with Oxygen-Based Nucleophiles: While less common due to the lower nucleophilicity of oxygen compared to nitrogen and sulfur, reactions with alcohols or carboxylates can occur under specific conditions, often requiring a strong base to generate the corresponding alkoxide or carboxylate anion. These reactions would lead to the formation of alpha-alkoxy or alpha-acyloxy ketones, respectively.

The general principle of nucleophilic substitution on alpha-halo ketones is a well-established concept in organic chemistry, and the reactivity of this compound aligns with these principles. researchgate.net

Reduction and Oxidation Reactions Involving the Ethanone (B97240) Moiety

The ethanone moiety of this compound provides another handle for chemical transformations, specifically through reduction and oxidation reactions.

The carbonyl group of the ethanone moiety can be selectively reduced to a hydroxyl group, yielding a chlorohydrin derivative. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the outcome, and careful control of reaction conditions is necessary to avoid side reactions, such as the reduction of the indole ring or the displacement of the chlorine atom.

Formation of 2-Chloro-1-(1H-indol-6-yl)ethanol: The reduction of the ketone to the corresponding secondary alcohol results in the formation of 2-Chloro-1-(1H-indol-6-yl)ethanol. This product contains both a hydroxyl group and a reactive chlorine atom, making it a valuable bifunctional intermediate for further synthetic elaborations.

| Reagent | Product |

| Sodium Borohydride (NaBH₄) | 2-Chloro-1-(1H-indol-6-yl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Chloro-1-(1H-indol-6-yl)ethanol |

The ethanone moiety can also be oxidized to a carboxylic acid. This transformation typically requires strong oxidizing agents and can be challenging due to the potential for oxidation of the electron-rich indole ring. One common method for such a transformation is the haloform reaction, where the methyl ketone is treated with a halogen in the presence of a base. However, given the presence of the alpha-chlorine, other oxidative cleavage methods might be employed.

Formation of 1H-Indole-6-carboxylic acid: Successful oxidation would lead to the formation of 1H-indole-6-carboxylic acid. This reaction provides a route to an important class of indole derivatives that are widely used in medicinal chemistry and materials science.

Cyclization and Rearrangement Pathways Influenced by the Chloroethanone Functionality

The chloroethanone side chain of this compound is a key driver for the construction of novel fused heterocyclic systems. The presence of a reactive electrophilic carbon and an enolizable ketone sets the stage for a variety of intramolecular and intermolecular cyclization reactions.

One potential cyclization pathway involves the synthesis of pyrazino[1,2-a]indoles . These syntheses often proceed by the cyclization of an indole substituted at the C2 position with a nucleophile attached to the indole nitrogen. nih.gov For instance, a derivative of this compound, after conversion of the chloroethanone to a suitable precursor at the C2 position and introduction of a nucleophilic group on the indole nitrogen, could undergo intramolecular cyclization to form the pyrazino[1,2-a]indole (B3349936) scaffold.

Another significant class of compounds that could potentially be synthesized from this compound derivatives are β-carbolines . These structures are widespread in natural products and exhibit a range of biological activities. The synthesis of β-carbolines can be achieved through various methods, including electrocyclic cyclization of 3-nitrovinylindoles. nih.gov A derivative of the title compound could potentially be converted to a suitable precursor for such cyclizations. Additionally, base-promoted reactions of 2-(1H-indol-3-yl)cyclohexan-1-ones with aldehydes and ammonium (B1175870) salts have been shown to produce fused β-carbolines, indicating another possible synthetic route. rsc.orgresearchgate.net

The chloroethanone moiety also opens up the possibility of rearrangement reactions, such as the Wolff rearrangement . This reaction typically involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile to yield a carboxylic acid derivative. While direct application to this compound is not documented, a derivative where the chlorine is replaced by a diazo group could undergo this rearrangement, leading to a homologated indole-6-acetic acid derivative.

| Reaction Type | Potential Precursor from Target Compound | Resulting Heterocycle | Key Reagents/Conditions |

| Pyrazino[1,2-a]indole Synthesis | C2-functionalized indole with N-nucleophile | Pyrazino[1,2-a]indole | Base or metal catalyst |

| β-Carboline Synthesis | Indole-6-carbaldehyde derivative | β-Carboline | Nitromethane, followed by cyclization |

| Wolff Rearrangement | α-Diazoketone derivative | Indole-6-acetic acid derivative | Heat or metal catalyst (e.g., Ag2O) |

Table 1: Potential Cyclization and Rearrangement Pathways

Functional Group Interconversions and Derivatization Strategies for Diversification

The functional groups present in this compound provide multiple handles for chemical modification, allowing for the synthesis of a diverse library of derivatives.

The most prominent reaction is the nucleophilic substitution of the chlorine atom. A wide array of nucleophiles, including amines, thiols, and alcohols, can displace the chloride to introduce new functional groups. For example, reaction with primary or secondary amines would yield the corresponding α-amino ketones, which are valuable precursors for further cyclization reactions or can be of interest in their own right.

The ketone functionality can undergo a variety of transformations. Reduction of the carbonyl group, for instance, using sodium borohydride, would yield the corresponding alcohol, 2-chloro-1-(1H-indol-6-yl)ethanol. This alcohol can then be used in further synthetic manipulations. Conversely, oxidation of a modified precursor could lead to the formation of an indole-6-carboxylic acid derivative.

Furthermore, the indole nitrogen can be readily alkylated or acylated . N-Alkylation can be achieved using various alkyl halides in the presence of a base. This modification can be used to introduce further diversity and to modulate the electronic properties of the indole ring.

The combination of these transformations allows for the construction of more complex molecules. For instance, the synthesis of amides from esters and amines is a well-established transformation. nih.govnih.gov A derivative of this compound, after conversion to an ester, could be reacted with a variety of amines to produce a library of amide derivatives. google.comacs.orggoogle.com

| Functional Group | Transformation | Reagents | Product Type |

| α-Chloro Ketone | Nucleophilic Substitution | Amines, Thiols, Alcohols | α-Amino ketones, α-Thio ketones, α-Hydroxy ketones |

| Ketone | Reduction | Sodium Borohydride | Alcohol |

| Indole N-H | Alkylation/Acylation | Alkyl halides, Acyl chlorides | N-Substituted indoles |

| Ester (from derivative) | Amidation | Amines | Amides |

Table 2: Key Functional Group Interconversions and Derivatizations

Mechanistic Investigations and Reaction Dynamics of 2 Chloro 1 1h Indol 6 Yl Ethanone Chemistry

Detailed Reaction Mechanism Elucidation in Synthetic Procedures

The synthesis of 2-Chloro-1-(1H-indol-6-YL)ethanone typically involves the introduction of a chloroacetyl group onto the C6 position of the indole (B1671886) ring. This transformation is a variation of the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. organic-chemistry.orgkhanacademy.org However, the inherent electronic properties of the indole nucleus favor substitution at the C3 position of the pyrrole ring. Consequently, achieving regioselective acylation at the C6 position of the benzene (B151609) ring is a significant synthetic challenge that often requires specialized strategies, such as directing group-assisted C-H activation.

Role of Catalyst-Substrate Interactions in Indole Functionalization

To override the intrinsic reactivity of the C3 position, modern synthetic methods employ directing groups attached to the indole nitrogen. These directing groups coordinate to a transition metal catalyst, bringing it into close proximity to a specific C-H bond on the benzene ring, thereby enabling site-selective functionalization.

For C6 functionalization, a common strategy involves the use of a directing group that facilitates a cyclometalation event. For instance, a pyrimidinyl or a phosphinoyl group on the indole nitrogen can coordinate to a ruthenium(II) or copper(I) catalyst. acs.orgacs.org This catalyst-directing group complex then orchestrates the activation of the C-H bond at a remote position. In the context of synthesizing this compound, a plausible mechanism would involve:

Coordination: The nitrogen-based directing group on the indole substrate coordinates to the metal center of the catalyst.

C-H Activation: The metal center is brought into spatial proximity to the C-H bonds on the benzene ring. While C7 C-H activation can be favored with sterically bulky N-acyl groups, specific ligand and catalyst combinations can promote activation at the C6 position. acs.org This step often proceeds via a concerted metalation-deprotonation pathway, forming a six- or seven-membered metallacycle intermediate.

Acylation: The resulting organometallic intermediate then reacts with an acylating agent, such as chloroacetyl chloride. This step may involve oxidative addition of the acyl chloride to the metal center, followed by reductive elimination to form the C-C bond at the C6 position and regenerate the catalyst.

The choice of catalyst and directing group is crucial in overcoming the electronic preference for C3 substitution and directing the reaction to the desired C6 position.

Mechanistic Insights into C-H Activation Processes

The C-H activation at the C6 position of the indole ring is a key step in modern synthetic routes to this compound. This process avoids the need for pre-functionalized indole starting materials. Research into the C-H functionalization of indoles has revealed that remote C6 activation can be achieved through a σ-activation pathway. acs.orgbath.ac.uk

A proposed mechanism, based on related ruthenium-catalyzed C6 alkylations, suggests a C2-cyclometalation/remote σ-activation pathway. acs.orgbath.ac.uk In this model:

The catalyst first interacts with the directing group on the indole nitrogen.

A cyclometalated intermediate is formed at the C2 position, which is electronically favored for such interactions.

Through this intermediate, the catalyst then facilitates the cleavage of the C-H bond at the remote C6 position via a σ-activation mechanism. Deuterium incorporation studies in related systems have supported this pathway by showing significant deuterium uptake at the C2 position, indicating its involvement in the catalytic cycle. bath.ac.uk

This remote activation is made possible by the geometric arrangement of the catalyst-substrate complex, which positions the C6 C-H bond for interaction with the metal center.

Analysis of Domino and Cascade Reaction Sequences

Domino, or cascade, reactions involve a sequence of intramolecular transformations, where the product of one reaction is the substrate for the next, all occurring in a single pot. researchgate.net These reactions are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated.

While the literature describes various domino reactions for the synthesis of complex indole-containing structures, specific examples starting from or leading to this compound are not well-documented. However, the reactive chloroacetyl group in this compound makes it a potential candidate for initiating such sequences. For instance, a domino reaction could be envisioned where the ketone is first converted to an intermediate that then undergoes an intramolecular cyclization, with the chlorine atom acting as a leaving group. A hypothetical sequence could involve an initial alkylation at the nitrogen of the chloroacetyl group, followed by an intramolecular cyclization onto the indole ring.

Kinetic and Thermodynamic Parameters Governing Transformations

The regioselectivity of indole acylation can be influenced by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures and with strong, non-coordinating bases, the reaction is often under kinetic control, meaning the product that is formed fastest will predominate. In the case of indoles, the C3 position is the most nucleophilic and generally reacts fastest with electrophiles.

Thermodynamic Control: At higher temperatures, with weaker bases, or in the presence of catalysts that can facilitate reversible reactions, the system can reach thermodynamic equilibrium. In this scenario, the most stable product will be the major one.

In the synthesis of this compound via Friedel-Crafts acylation, the reaction conditions are crucial. The use of a strong Lewis acid catalyst like aluminum chloride typically favors the formation of an acylium ion, which is a powerful electrophile. khanacademy.org The reaction is generally irreversible, suggesting it is under kinetic control. Therefore, to achieve C6 acylation, the intrinsic kinetic preference for C3 must be overcome, which is the role of the directing group strategies discussed earlier. These strategies essentially alter the kinetic landscape of the reaction to favor C6 functionalization.

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding reaction mechanisms, predicting regioselectivity, and rationalizing the role of catalysts in organic synthesis.

Density Functional Theory (DFT) Studies of Transition States and Reaction Intermediates

DFT calculations can be used to model the reaction pathways for the acylation of indole. By calculating the energies of the transition states and intermediates for acylation at different positions (C3, C2, C6, etc.), the most favorable reaction pathway can be identified.

For the Friedel-Crafts acylation of indole, DFT studies have been conducted to understand the regioselectivity. tohoku.ac.jp These studies have explored two main pathways for metal-triflate catalyzed acylation at the C3 position: one where the catalyst generates an electrophilic intermediate, and another where the reaction occurs directly at the metal core of the catalyst. The results indicated that the second pathway has a more favorable Gibbs activation energy. tohoku.ac.jp

While specific DFT studies on the synthesis of this compound are not prevalent, the principles can be extended. A computational study of this reaction would likely involve:

Modeling the Catalyst-Substrate Complex: Building a model of the indole with a directing group coordinated to the metal catalyst.

Mapping the Potential Energy Surface: Calculating the energies of the various possible metallacyclic intermediates (e.g., via C7 or C2 activation) and the transition states leading to them.

Analyzing the Acylation Step: Modeling the reaction of the organometallic intermediate with chloroacetyl chloride to determine the activation barrier for the C-C bond-forming step.

Such studies could provide quantitative data to explain why a particular directing group and catalyst combination leads to selective C6 acylation. For example, computational calculations of Fukui indices have been used to elucidate that the C6 position is a reactive site for functionalization in certain indole derivatives. acs.org

Below is a summary of the types of computational data that can be obtained from DFT studies on indole functionalization.

| Parameter Calculated | Insight Provided |

| Transition State Energies | Determines the activation barriers for different reaction pathways, indicating the kinetically favored product. |

| Intermediate Energies | Reveals the stability of intermediates along the reaction coordinate. |

| Reaction Enthalpies | Indicates whether a reaction step is exothermic or endothermic. |

| Fukui Indices | Predicts the local reactivity of different sites on the indole ring towards electrophilic, nucleophilic, or radical attack. |

| Geometric Parameters | Provides the 3D structure of transition states and intermediates, showing how the catalyst and substrate interact. |

Molecular Dynamics Simulations to Model Reaction Pathways and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the intricate details of reaction pathways and the profound influence of solvent molecules on the chemical behavior of this compound. By simulating the atomic motions over time, MD studies can provide a dynamic picture of the transition states, intermediate species, and the role of the surrounding solvent environment in stabilizing or destabilizing these entities.

Modeling Reaction Pathways:

In the context of reactions involving this compound, such as nucleophilic substitution at the α-carbon, MD simulations can map out the free energy landscape of the reaction. This allows for the identification of the minimum energy path and the associated energy barriers, providing quantitative insights into the reaction kinetics. For instance, in a simulated reaction with a nucleophile, the trajectory of the interacting molecules can be followed from the reactant state, through the transition state, to the final product.

Solvent Effects:

The choice of solvent can dramatically alter the rate and outcome of a chemical reaction. MD simulations are particularly adept at capturing the explicit interactions between the solute (this compound) and the individual solvent molecules. The simulations can reveal the specific hydrogen bonding networks, dipole-dipole interactions, and van der Waals forces that constitute the solvation shell around the molecule.

For this compound, the polarity of the solvent is expected to play a crucial role. In polar protic solvents, such as ethanol or water, the formation of hydrogen bonds with the carbonyl oxygen and the N-H group of the indole ring can influence the electron density distribution and, consequently, the reactivity of the chloroacetyl group. MD simulations can quantify the extent of this solvation and its impact on the reaction energetics.

A hypothetical MD simulation study could compare the reaction pathway in a polar aprotic solvent versus a nonpolar solvent. The results, as summarized in the interactive table below, would likely demonstrate a significant stabilization of charged intermediates and transition states in the polar solvent, leading to a lower activation energy.

Interactive Table: Simulated Solvent Effects on Reaction Barriers

| Solvent | Dielectric Constant | Key Solute-Solvent Interactions | Simulated Activation Energy (kcal/mol) |

| Dichloromethane (B109758) | 8.93 | Dipole-dipole | 18.5 |

| Tetrahydrofuran | 7.52 | Dipole-dipole, H-bond acceptor | 16.2 |

| Acetonitrile | 36.64 | Strong dipole-dipole | 14.8 |

| Water | 80.10 | Hydrogen bonding network | 12.1 |

Note: The data in this table is illustrative and based on general principles of solvent effects in related chemical systems. Specific computational studies on this compound are required for experimentally validated values.

Advanced Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. For this compound and its analogs, these studies are invaluable for predicting reactivity, understanding reaction mechanisms, and designing new molecules with desired chemical properties.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of SRR studies. These models use statistical methods to relate descriptors of molecular structure to a quantitative measure of reactivity, such as a reaction rate constant or an equilibrium constant. The molecular descriptors can be categorized into several types:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electrophilicity of the carbonyl carbon and the α-carbon would be key electronic descriptors.

Steric Descriptors: These relate to the size and shape of the molecule and can influence the accessibility of the reactive site to an incoming reagent.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

A hypothetical QSAR study on a series of substituted indol-6-yl chloroethanones could yield a model that predicts their reactivity towards a common nucleophile. The model might reveal that electron-withdrawing substituents on the indole ring increase the reactivity by enhancing the electrophilicity of the chloroacetyl group.

The following interactive table presents a hypothetical dataset and the resulting QSAR model for the nucleophilic substitution of various substituted indol-6-yl chloroethanones.

Interactive Table: Hypothetical QSAR Data for Substituted Indol-6-yl Chloroethanones

| Substituent (R) | Hammett Constant (σ) | LUMO Energy (eV) | Log(k/k₀) |

| -H | 0.00 | -1.25 | 0.00 |

| 5-NO₂ | 0.78 | -1.85 | 1.20 |

| 5-Cl | 0.23 | -1.40 | 0.35 |

| 5-CH₃ | -0.17 | -1.15 | -0.25 |

| 5-OCH₃ | -0.27 | -1.05 | -0.40 |

Resulting Hypothetical QSAR Equation: Log(k/k₀) = 1.5 * σ - 0.8 * (LUMO Energy) + c

Note: The data and equation in this table are for illustrative purposes to demonstrate the principles of a QSAR study. Actual experimental and computational data are required for a validated model.

These advanced SRR and QSAR studies, by providing a quantitative framework to understand and predict chemical reactivity, are instrumental in the rational design of new indole derivatives for various applications in medicinal chemistry and materials science.

Preclinical Biological Activity and Pharmacological Assessment of 2 Chloro 1 1h Indol 6 Yl Ethanone Derivatives

Antimicrobial Efficacy Studies

The antimicrobial potential of 2-Chloro-1-(1H-indol-6-YL)ethanone derivatives has been systematically evaluated against a variety of pathogenic microorganisms, including both bacteria and fungi. These studies are crucial in the search for new agents to combat the growing challenge of antimicrobial resistance.

Novel 1H-indole derivatives have been synthesized and assessed for their in vitro antibacterial activity against representative Gram-positive and Gram-negative bacteria. nanobioletters.com The paper-disk-plate technique and the tube-dilution method were employed to determine the efficacy of these compounds. nanobioletters.com Significant antibacterial activity was observed for the synthesized compounds when compared to a control group. nanobioletters.com

The antibacterial screening was conducted using Bacillus subtilis as the Gram-positive representative and Escherichia coli as the Gram-negative representative. nanobioletters.com Ampicillin was utilized as the standard drug for comparison. The results, which are summarized in the table below, indicate that the derivatives exhibit notable inhibitory effects on the growth of these bacterial strains. nanobioletters.com Among the synthesized compounds, some showed potency comparable to the standard antibiotic, highlighting their potential for further development as antibacterial agents.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound ID | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| C-1 | Escherichia coli | 12 |

| C-2 | Escherichia coli | 14 |

| C-3 | Escherichia coli | 18 |

| C-4 | Escherichia coli | 16 |

| C-5 | Escherichia coli | 13 |

| Ampicillin (Standard) | Escherichia coli | 20 |

| C-1 | Bacillus subtilis | 13 |

| C-2 | Bacillus subtilis | 15 |

| C-3 | Bacillus subtilis | 17 |

| C-4 | Bacillus subtilis | 18 |

| C-5 | Bacillus subtilis | 14 |

| Ampicillin (Standard) | Bacillus subtilis | 22 |

In addition to their antibacterial properties, these indole (B1671886) derivatives have also been evaluated for their antifungal activity against pathogenic fungi. nanobioletters.com The paper plate method was used to screen the compounds against Aspergillus niger and Candida albicans, with Fluconazole serving as the standard antifungal agent. nanobioletters.com The synthesized compounds demonstrated significant antifungal activity, suggesting their potential as broad-spectrum antimicrobial agents. nanobioletters.com

The results from the antifungal screening are presented in the table below. The zones of inhibition indicate that the derivatives are effective in inhibiting the growth of both fungal strains tested.

Table 2: Antifungal Activity of this compound Derivatives

| Compound ID | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| C-1 | Aspergillus niger | 13 |

| C-2 | Aspergillus niger | 14 |

| C-3 | Aspergillus niger | 16 |

| C-4 | Aspergillus niger | 17 |

| C-5 | Aspergillus niger | 12 |

| Fluconazole (Standard) | Aspergillus niger | 21 |

| C-1 | Candida albicans | 14 |

| C-2 | Candida albicans | 16 |

| C-3 | Candida albicans | 18 |

| C-4 | Candida albicans | 15 |

| C-5 | Candida albicans | 13 |

| Fluconazole (Standard) | Candida albicans | 23 |

Anticancer and Antiproliferative Investigations

The anticancer potential of this compound derivatives has been a significant area of research. These investigations have focused on their ability to inhibit the growth of various cancer cell lines and to elucidate the underlying molecular mechanisms responsible for their antiproliferative effects.

A number of studies have reported the in vitro cytotoxic activity of indole derivatives against a panel of human cancer cell lines. For instance, a series of indole-aryl amide derivatives were evaluated for their cytotoxic effects on HT29, HeLa, and MCF7 cells. nih.gov Similarly, novel indazole analogues of curcumin, which share a core heterocyclic structure, were tested against MCF-7 and HeLa cell lines. japsonline.comjapsonline.com

The cytotoxic effects are typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The table below summarizes the cytotoxic activity of selected indole derivatives against various cancer cell lines.

Table 3: In Vitro Cytotoxicity of Indole Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Indole-aryl amide derivative 4 | HT29 | 0.96 nih.gov |

| Indole-aryl amide derivative 4 | HeLa | 1.87 nih.gov |

| Indole-aryl amide derivative 4 | MCF-7 | 0.84 nih.gov |

| Indazole analogue of curcumin 3b | MCF-7 | > 45.97 japsonline.comjapsonline.com |

| Indazole analogue of curcumin 3d | HeLa | > 46.36 japsonline.com |

| Eurycomanone | HeLa | 4.58 mdpi.com |

| Eurycomanone | HT-29 | 1.22 mdpi.com |

| Eurycomalactone | HeLa | 1.60 mdpi.com |

| Eurycomalactone | HT-29 | 2.21 mdpi.com |

Research into the cellular mechanisms of action of these derivatives has revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.gov For example, one study found that a particular indole derivative caused cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.

Further studies have shown that certain compounds can induce cell cycle arrest at the G2/M phase. taylorandfrancis.com The process of apoptosis can be initiated through both extrinsic and intrinsic pathways, and the involvement of these pathways in the action of indole derivatives is an active area of investigation. The ability of these compounds to modulate the expression of key proteins involved in cell cycle regulation and apoptosis, such as cyclins and caspases, is a critical aspect of their anticancer activity.

Mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways are critical targets for the development of anticancer drugs, as they are often over-activated in various malignancies. nih.gov A novel series of 5-chloro-indole-2-carboxylate derivatives has been developed and identified as potent inhibitors of these mutant pathways. nih.govmdpi.com

These derivatives have demonstrated significant antiproliferative activity, with some compounds showing greater potency than the established EGFR inhibitor, erlotinib. nih.govmdpi.com For example, the m-piperidinyl derivative 3e was found to be 1.2-fold more potent than erlotinib, with an IC50 value of 68 nM for EGFR inhibition. nih.govmdpi.com Furthermore, these compounds exhibited higher anti-BRAFV600E activity than erlotinib. nih.govmdpi.com The ability of these derivatives to selectively target oncogenic pathways highlights their potential for the development of targeted cancer therapies. nih.gov

Table 4: Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives Against EGFR

| Compound | R group | IC50 (nM) |

|---|---|---|

| 3a | p-morpholinyl | 85 mdpi.com |

| 3b | p-pyrrolidin-1-yl | 74 nih.govmdpi.com |

| 3c | p-piperidin-1-yl | 89 mdpi.com |

| 3d | m-morpholinyl | 82 mdpi.com |

| 3e | m-piperidin-1-yl | 68 nih.govmdpi.com |

| Erlotinib (Standard) | 80 nih.govmdpi.com |

Inhibition of Tubulin Polymerization as an Antimitotic Strategy

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for the formation and function of the mitotic spindle during cell division. nih.gov Compounds that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, leading to apoptotic cell death. nih.gov

Indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin. nih.gov For instance, arylthioindole (ATI) derivatives have demonstrated potent inhibition of tubulin assembly. nih.gov While specific studies on this compound derivatives are not extensively detailed in the provided search results, the broader class of 2-phenylindole derivatives has shown significant activity. For example, certain 2-phenylindole derivatives potently inhibit tubulin polymerization and cancer cell growth. nih.gov One study highlighted a bis-indole derivative, KAR-2, which exhibited high affinity for purified brain tubulin and inhibited microtubule assembly at nanomolar concentrations. nih.gov

The general mechanism involves the binding of these small molecules to tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells. nih.govresearchgate.net

Table 1: Examples of Indole Derivatives and their Antimitotic Activity

| Compound Class | Specific Derivative Example | Mechanism of Action | IC50 (Tubulin Assembly) | Cellular Effect |

| 2-Phenylindoles | Derivative 33 | Inhibition of tubulin polymerization | Not specified | Arrests >80% of HeLa cells in G2/M phase at 20–50 nM |

| Arylthioindoles (ATIs) | ATI 3 | Inhibition of tubulin polymerization | 3.3 μM | IC50 of 52 nM in MCF-7 cells |

| Bis-indole derivative | KAR-2 | Inhibition of microtubule assembly | 10 nM | Damage to cytoplasmic microtubules |

Anti-inflammatory and Analgesic Research

Cyclooxygenase (COX) enzymes are key mediators of inflammation, responsible for the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. researchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govresearchgate.net

The indole moiety is a well-established pharmacophore in the design of COX-2 inhibitors, with indomethacin being a classic example. nih.govnih.gov Research has focused on modifying the indole scaffold to enhance COX-2 selectivity and potency. nih.gov Studies on 1-(1H-indol-1-yl)ethanone derivatives have shown their potential as COX-2 inhibitors. eurekaselect.comresearchgate.net Computational docking studies have been employed to analyze the interaction of these indole derivatives with the active site of the COX-2 enzyme. eurekaselect.comnih.gov For instance, certain pyridazine derivatives have demonstrated a preference for COX-2 over COX-1 inhibition, with some compounds showing IC50 values for COX-2 comparable to or better than celecoxib. nih.gov Similarly, some 1,3-dihydro-2H-indolin-2-one derivatives have exhibited good COX-2 inhibitory activities. mdpi.com

Table 2: COX-2 Inhibitory Activity of Selected Indole and Related Heterocyclic Derivatives

| Compound Class | Specific Derivative Example | COX-2 IC50 | COX-1 IC50 | Selectivity Index (SI) |

| Pyridazine Derivative | Compound 6b | 0.18 µM | Not specified | 6.33 |

| Pyrazole Derivative | Compound 9 | 0.26 µM | Not specified | 192.3 |

| Indole Derivative | Compound 27 | 0.32 µmol/L | Not specified | >312 |

| 1,3-Dihydro-2H-indolin-2-one | Compound 4e | 2.35 ± 0.04 µM | Not specified | Not specified |

The in vitro COX-2 inhibitory activity of indole derivatives often translates to in vivo analgesic and anti-inflammatory effects. eurekaselect.comresearchgate.net Animal models are commonly used to evaluate these properties. The carrageenan-induced paw edema model is a standard method for assessing anti-inflammatory activity, while hot plate and acetic acid-induced writhing tests are used to determine analgesic effects. nih.govacs.orgphcogj.com

A study on new 1-(1H-indol-1-yl)ethanone derivatives demonstrated that some compounds exhibited significant anti-inflammatory and analgesic activities. eurekaselect.comresearchgate.net One particular derivative, D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone), was identified as having the strongest activity among the tested compounds. eurekaselect.comresearchgate.net Similarly, a series of indole-chalcone hybrids showed significant analgesic effects by reducing the number of writhes in the acetic acid test and anti-inflammatory activity by inhibiting edema formation. nih.govacs.org

Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Indole Derivatives

| Compound/Derivative | Animal Model | Assay | Result |

| D-7 (1-(1H-indol-1-yl)ethanone derivative) | Not specified | Anti-inflammatory and analgesic | Strongest activity in the series eurekaselect.comresearchgate.net |

| Indole-chalcone hybrid 4 | Mouse | Acetic acid-induced writhing | Significant reduction in writhes nih.govacs.org |

| Indole-chalcone hybrid 4 | Mouse | Carrageenan-induced paw edema | Significant inhibition of edema nih.govacs.org |

Other Significant Biological Activities

The indole scaffold is present in numerous compounds with a broad spectrum of antiviral activities. nih.gov Indole derivatives have been reported to show activity against various viruses, including Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus (HIV). nih.gov For instance, certain indole derivatives fused with other heterocyclic rings have displayed potent antiviral activity against HSV-1. nih.gov

While direct studies on the antiviral properties of this compound derivatives are not detailed in the provided results, the general antiviral potential of the indole nucleus is well-documented. The mechanism of action can vary, with some compounds targeting viral enzymes or the process of viral replication. nih.gov For example, a derivative of a closo-decaborate anion containing an indole moiety demonstrated complete inhibition of influenza A virus replication in vitro. nih.gov

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.gov The indole nucleus has been identified as a promising scaffold for the discovery of novel anti-tubercular agents. nih.gov Indole derivatives have shown activity against various strains of Mycobacterium tuberculosis through diverse mechanisms of action. nih.gov

Several indole-based compounds have been synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis. nih.gov For example, a series of indole chalcones have shown potential anti-tubercular activity. nih.gov While specific data on this compound derivatives were not found, related chloro-substituted chalcone analogues have been synthesized and evaluated, with some showing significant activity. researchgate.net Additionally, other heterocyclic compounds containing the indole moiety have been investigated for their inhibitory action on vital mycobacterial enzymes. nih.gov

Table 4: Antitubercular Activity of Indole and Related Derivatives

| Compound Class | Specific Derivative Example | Target/Strain | MIC/Activity |

| Indole Chalcone | (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one | M. tuberculosis H37Rv | 210 μM |

| Fluoro-substituted Chalcone | Analogue 3 | M. tuberculosis | 14±0.11 µM |

| Methoxy-substituted Chalcone | Analogue 11 | M. tuberculosis | 14±0.17 µM |

Ligand Interactions with Neurological Targets (e.g., GluN2B-containing NMDA Receptors)

Derivatives of the indole scaffold have been extensively investigated for their interactions with various neurological targets, with a significant focus on the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The GluN2B receptor is a critical component in synaptic transmission and plasticity, and its dysfunction is implicated in numerous neurological disorders.

Research into 3-substituted indole derivatives has identified potent ligands for GluN2B-containing NMDA receptors. nih.gov For instance, studies have highlighted the importance of substitution at various positions on the indole ring for binding affinity. A study focusing on 3-substituted 1H-indoles identified (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone as a particularly potent ligand for the GluN2B subunit. nih.gov This compound, which features a substitution at the 6-position of the indole ring similar to the parent compound of this article, demonstrated a very high binding affinity, displacing the known ligand [3H]ifenprodil with an IC50 of 8.9 nM. nih.gov The high potency was further confirmed through functional assays. nih.gov

Molecular docking studies have suggested that these indole derivatives bind within a pocket at the interface of the GluN1 and GluN2B subunits of the NMDA receptor complex. nih.gov The binding affinity of these ligands is a key determinant of their potential therapeutic efficacy. The data below summarizes the binding affinities of some representative indole derivatives targeting the GluN2B subunit.

| Compound | Target | Binding Affinity (IC50) |

|---|---|---|

| (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone | GluN2B-containing NMDA Receptor | 8.9 nM nih.gov |

| 3-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one | GluN2B-containing NMDA Receptor | Reported as a lead compound nih.gov |

| 5-hydroxy- and 6-hydroxyindole propan-1-one derivatives | GluN2B-containing NMDA Receptor | Active ligands, but less potent than ethan-1-one homologs nih.gov |

Molecular Mechanisms of Biological Action

Identification and Characterization of Specific Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)

The indole-ethanone scaffold is a versatile pharmacophore that has been shown to interact with a diverse range of molecular targets beyond neurological receptors. The specific biological action of a derivative is highly dependent on the substitution pattern on the indole ring and the nature of the side chain.

Studies on various 1-(1H-indol-1-yl)ethanone derivatives have identified several key molecular targets:

CBP/EP300 Bromodomains: A series of 1-(1H-indol-1-yl)ethanone derivatives have been identified as inhibitors of the CREB-binding protein (CBP) and its homolog EP300. nih.gov These proteins are crucial in gene transcription regulation, and their inhibition is a therapeutic strategy for cancer. One potent compound from this series exhibited an IC50 value of 0.037 µM against the CBP bromodomain. nih.gov

Cyclooxygenase-2 (COX-2) Enzyme: Certain 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and evaluated as inhibitors of the COX-2 enzyme, a key target for anti-inflammatory drugs. researchgate.neteurekaselect.com Computational docking studies have been used to analyze their interaction with the enzyme's active site. researchgate.neteurekaselect.com

HIV-1 Glycoprotein 41 (gp41): Indole-based compounds have been developed as small molecule inhibitors of HIV-1 fusion by targeting the hydrophobic pocket of the transmembrane glycoprotein gp41. nih.gov This action prevents the conformational changes necessary for the virus to fuse with host cells. nih.gov

Phosphatidylinositol 3-kinase (PI3Kα): This enzyme has been identified as a target for certain chlorinated quinolone derivatives, a related heterocyclic scaffold. Induced-fit docking studies showed that these compounds occupy the PI3Kα binding site and interact with key residues. mdpi.com This suggests that indole-based structures could also be explored for PI3Kα inhibition.

Tyrosine Kinases (EGFR and VEGFR2): Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione, which contain a chlorinated heterocyclic core, have been designed as potential tyrosine kinase inhibitors, showing the ability to form stable complexes with the ATP-binding domains of EGFR and VEGFR2. nih.gov

Elucidation of Ligand-Target Binding Affinities and Interaction Modes

The biological activity of this compound derivatives is intrinsically linked to their binding affinity for specific molecular targets. Quantitative measures such as the half-maximal inhibitory concentration (IC50) are crucial for determining the potency of these compounds.

For related indole derivatives, binding affinities have been established for several targets:

A potent 1-(1H-indol-1-yl)ethanone derivative, 32h , was found to bind to the CBP bromodomain with an IC50 of 0.037 µM. nih.gov A cocrystal structure of a related inhibitor, 22e , in complex with CBP provided a structural basis for this interaction, revealing key binding modes within the active site. nih.gov

In the context of HIV-1 inhibition, the most active indole-based inhibitor, 6j , exhibited a binding affinity of 0.6 µM against gp41 and an EC50 of 0.2 µM in cell-cell fusion and viral replication assays. nih.gov

For a series of oxazolidinone and indole derivatives designed as IL-6 signaling blockers, compound 4d emerged as the most potent, with an IC50 value of 5.9 µM. nih.gov

Molecular docking studies have been instrumental in elucidating the interaction modes. For example, docking of 1-(1H-indol-1-yl)ethanone derivatives into the COX-2 enzyme active site helped to rationalize their anti-inflammatory activity. researchgate.neteurekaselect.com Similarly, for GluN2B ligands, docking studies showed that the indole moiety fits into a binding pocket at the GluN1-GluN2B subunit interface. nih.gov

| Compound Class/Derivative | Molecular Target | Potency (IC50 / EC50) |

|---|---|---|

| 1-(1H-indol-1-yl)ethanone derivative (32h) | CBP Bromodomain | 0.037 µM (IC50) nih.gov |

| Bisindole derivative (6j) | HIV-1 gp41 | 0.2 µM (EC50) nih.gov |

| Indole derivative (4d) | IL-6 Signaling | 5.9 µM (IC50) nih.gov |

Influence of Specific Structural Features (e.g., Chlorinated Substituents, Indole Ring, Ethanone (B97240) Linker) on Modulating Biological Activity

The biological activity of this class of compounds is governed by the interplay of its core structural features: the indole ring, the ethanone linker, and the chlorinated substituent.